2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine
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Overview
Description
2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine: is an organic compound with the molecular formula C12H16N2O. It is a heterocyclic compound that contains both a pyridine ring and an oxazoline ring. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine typically involves the reaction of pyridine derivatives with oxazoline precursors. One common method includes the cyclization of a suitable precursor in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine is used as a ligand in catalytic reactions. It helps in the formation of complex molecules with high stereoselectivity .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals .
Medicine: Research is ongoing to explore its use in drug design and development. Its unique structure makes it a candidate for targeting specific biological pathways .
Industry: In the industrial sector, it is used in the production of fine chemicals and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the formation of reactive intermediates, leading to the desired chemical transformations .
Comparison with Similar Compounds
- 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine
- 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine
- 2-[(4R)-4-Phenyl-2-oxazolin-2-yl]pyridine
Uniqueness: this compound is unique due to its specific steric and electronic properties. The presence of the tert-butyl group and the oxazoline ring imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(4R)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m0/s1 |
InChI Key |
JDOAIDZRVWJBEG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 |
Pictograms |
Irritant |
Origin of Product |
United States |
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